molecular formula C18H22N2O4 B11015953 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B11015953
M. Wt: 330.4 g/mol
InChI Key: OFXLESFQAKHEOU-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an indole moiety is constructed from phenylhydrazine and a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxy group and the tetrahydrofuran ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to the presence of the tetrahydrofuran ring, which can significantly influence its chemical properties and biological activities. This structural feature distinguishes it from other indole derivatives and can lead to unique interactions with molecular targets .

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C18H22N2O4/c1-18(2)14(9-16(21)24-18)17(22)19-7-6-11-10-20-15-5-4-12(23-3)8-13(11)15/h4-5,8,10,14,20H,6-7,9H2,1-3H3,(H,19,22)

InChI Key

OFXLESFQAKHEOU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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